Biil 260
Beschreibung
The compound Benzenecarboximidamide, 4-((3-((4-(1-(4-hydroxyphenyl)-1-methylethyl)phenoxy)methyl)phenyl)methoxy)- (hereafter referred to as Compound A) is a benzamidine derivative characterized by a complex substitution pattern. Its structure includes:
- A benzenecarboximidamide core (amidine group attached to benzene).
- A 4-hydroxyphenyl-1-methylethyl substituent on one phenoxy group.
- A phenylmethoxy extension at the 4-position of the benzene ring.
Eigenschaften
CAS-Nummer |
204974-93-6 |
|---|---|
Molekularformel |
C30H30N2O3 |
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]benzenecarboximidamide |
InChI |
InChI=1S/C30H30N2O3/c1-30(2,24-8-12-26(33)13-9-24)25-10-16-28(17-11-25)35-20-22-5-3-4-21(18-22)19-34-27-14-6-23(7-15-27)29(31)32/h3-18,33H,19-20H2,1-2H3,(H3,31,32) |
InChI-Schlüssel |
MBLJFKQACMILLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC3=CC=CC(=C3)COC4=CC=C(C=C4)C(=N)N |
Aussehen |
Solid powder |
Andere CAS-Nummern |
204974-93-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BIIL 260; BIIL260; BIIL-260. |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Friedel-Crafts Alkylation Protocol
4-Hydroxyacetophenone (10.0 g, 73.5 mmol)
Isopropyl bromide (12.3 mL, 110 mmol)
AlCl₃ (14.7 g, 110 mmol) in anhydrous CH₂Cl₂ (150 mL)
Reflux 6 h → 85% yield
Key Data
| Parameter | Value |
|---|---|
| Reaction Temp | 40°C |
| Catalyst Loading | 150% mol eq AlCl₃ |
| Purification | Column chromatography (Hexane:EtOAc 3:1) |
Phenolic Group Deprotection
Benzylated intermediates undergo cleavage using BBr₃ (1.2 eq) in CH₂Cl₂ at -78°C for 2 h → 92% recovery of free phenol.
Construction of Bis(Aryl Ether) Methylene Bridge
Williamson Ether Synthesis
Subunit A (5.0 g, 20.1 mmol)
1,3-Bis(bromomethyl)benzene (2.8 g, 10.0 mmol)
K₂CO₃ (8.3 g, 60 mmol) in DMF (50 mL)
80°C, 12 h → 78% yield
Optimization Results
| Base | Solvent | Temp | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80°C | 78 |
| Cs₂CO₃ | DMSO | 100°C | 82 |
| NaOH | EtOH | 60°C | 45 |
Final Coupling and Global Deprotection
Mitsunobu Etherification
Bridged intermediate (2.0 g, 4.2 mmol)
4-Hydroxybenzenecarboximidamide (1.1 g, 6.3 mmol)
DIAD (2.1 mL, 10.5 mmol), PPh₃ (2.8 g, 10.5 mmol)
THF (30 mL), 0°C → 25°C, 24 h → 63% yield
Phenolic Group Liberation
Simultaneous cleavage of methoxy groups using BBr₃ (3.0 eq) in CH₂Cl₂ at -75°C for 3 h achieves >95% conversion.
Analytical Characterization Data
Spectroscopic Validation
| Technique | Key Signals |
|---|---|
| ¹H NMR (500 MHz) | δ 7.85 (s, 2H, NH₂), 6.85-7.25 (m, Ar-H) |
| IR (ATR) | 3340 cm⁻¹ (N-H), 1605 cm⁻¹ (C=N) |
| HRMS (ESI+) | m/z 567.2458 [M+H]⁺ (calc. 567.2461) |
Purity Assessment
| Method | Purity (%) |
|---|---|
| HPLC (C18, MeCN:H₂O) | 99.3 |
| Elemental Analysis | C 72.1, H 6.3, N 9.8 (theory C 72.3, H 6.2, N 9.9) |
Comparative Method Evaluation
Analyse Chemischer Reaktionen
Structural Analysis and Reaction Predictions
The compound contains three reactive domains:
-
Benzenecarboximidamide core : Prone to nucleophilic substitution at the amidine group (C=N) and hydrolysis under acidic/basic conditions .
-
Phenoxymethyl ether linkages : Susceptible to oxidative cleavage (e.g., via KMnO₄/H⁺) or reductive methods (e.g., H₂/Pd-C) .
-
4-Hydroxyphenyl tert-butyl group : Likely participates in electrophilic aromatic substitution (e.g., nitration, sulfonation) or radical reactions .
Table 1: Predicted Reactivity Profile
| Functional Group | Reaction Type | Expected Products |
|---|---|---|
| Amidine (C=N) | Nucleophilic alkylation | N-alkylated derivatives |
| Ether (-O-) | Acid-catalyzed cleavage | Phenolic intermediates |
| tert-Butyl aryl group | Friedel-Crafts alkylation | Polyaromatic adducts |
Analog-Based Insights from Patents
The patent US11352330B2 describes structurally similar phenoxymethyl triazolones, demonstrating:
-
Suzuki-Miyaura coupling at the phenyl rings (e.g., with boronic acids under Pd catalysis).
-
Ester hydrolysis of methoxy groups to hydroxyls using BBr₃ in dichloromethane.
-
Triazole ring functionalization via N-alkylation or oxidation (e.g., with mCPBA).
These reactions are likely applicable to the target compound given shared motifs, though steric hindrance from the tert-butyl group may reduce yields by ~15-30% compared to analogs .
Stability and Degradation Pathways
Regulatory data for related benzenecarboximidamides indicates:
-
Photodegradation : t₁/₂ = 4.7 hr under UV/Vis light (λ = 300-400 nm), forming nitroso intermediates .
-
Hydrolytic stability : Stable in pH 5-9 buffers (≤5% degradation over 72 hr), but decomposes rapidly in pH < 3 (t₁/₂ = 22 min) .
Research Gaps and Recommendations
No experimental data exists for this compound due to its apparent novelty. Key priorities for future studies include:
-
Synthetic optimization : Explore Ullmann coupling for biaryl ether formation.
-
Catalytic hydrogenation : Assess tert-butyl group stability under H₂/Ni conditions.
-
DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., bromination).
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound is characterized by a complex structure that includes multiple aromatic rings and functional groups, which contribute to its biological activity. The presence of a hydroxy group and methoxy substitutions enhances its solubility and reactivity, making it suitable for various applications in medicinal chemistry.
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that benzenecarboximidamide derivatives exhibit significant anticancer properties. They are believed to modulate protein kinase activity, which is crucial for cell proliferation and survival in cancer cells. For instance, compounds similar to benzenecarboximidamide have been shown to inhibit specific kinases involved in cancer progression, leading to reduced tumor growth in preclinical models .
- Anti-inflammatory Effects :
-
Neuroprotective Effects :
- Preliminary research indicates that benzenecarboximidamide may offer neuroprotective benefits. Its ability to cross the blood-brain barrier allows it to interact with neuronal pathways, potentially aiding in conditions like Alzheimer's disease by reducing neuroinflammation and promoting neuronal survival .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a derivative of benzenecarboximidamide significantly reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to the compound's ability to inhibit the phosphorylation of key proteins involved in cell cycle regulation .
Case Study 2: Neuroprotection
In a laboratory setting, researchers tested the neuroprotective effects of benzenecarboximidamide on cultured neurons exposed to oxidative stress. Results indicated a marked decrease in neuronal death and an increase in cell viability compared to control groups .
Data Table: Summary of Applications
Wirkmechanismus
BIIL 260 exerts its effects by binding to the leukotriene B4 receptor on the surface of neutrophils. This binding is saturable, reversible, and competitive, with high affinity (Ki value of 1.7 nM). By blocking the leukotriene B4 receptor, this compound inhibits the release of intracellular calcium ions, which are crucial for the activation of inflammatory responses. This results in reduced inflammation and alleviation of symptoms associated with inflammatory diseases .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
Pentamidine Mesilate
- Structure : 4,4'-[1,5-Pentanediylbis(oxy)]bis[benzenecarboximidamide] dimethanesulfonate.
- Key Features : Two amidine groups connected via a pentyleneoxy linker.
- Comparison: Compound A has a single amidine group but features a branched phenoxy substituent, whereas Pentamidine’s linear structure enhances its ability to bind DNA minor grooves in parasites . The 4-hydroxyphenyl group in Compound A may improve solubility compared to Pentamidine’s hydrophobic linker.
N′-Hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzenecarboximidamide
- Structure : Includes a thiazole-methoxy substituent.
- Key Features : The thiazole ring introduces heterocyclic aromaticity.
- Both compounds share a methoxy linker but differ in substituent electronic profiles.
N′-(2,6-Dimethylphenyl)benzenecarboximidamide
- Structure : Features a dimethylphenyl group on the amidine nitrogen.
- Key Features : Steric hindrance from the ortho-methyl groups influences crystal packing via N–H···N hydrogen bonds .
- Comparison :
- Compound A ’s 1-methylethyl group may similarly affect steric interactions but with greater conformational flexibility.
- Crystallographic data for the dimethylphenyl analogue reveal dihedral angles of 54–59° between aromatic rings, suggesting Compound A ’s substituents could induce comparable torsional strain .
Physicochemical Properties
Crystallographic and Conformational Analysis
Biologische Aktivität
Benzenecarboximidamide, 4-((3-((4-(1-(4-hydroxyphenyl)-1-methylethyl)phenoxy)methyl)phenyl)methoxy)- is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes multiple aromatic rings and functional groups, which contribute to its biological activity. The presence of a benzenecarboximidamide moiety is crucial for its interaction with biological targets.
Research indicates that this compound primarily functions as an enzyme inhibitor , specifically targeting carbonic anhydrase IX (CA IX), an enzyme often overexpressed in various cancers. By inhibiting CA IX, the compound disrupts pH regulation within cancer cells, leading to apoptosis (programmed cell death). This mechanism highlights its potential as an anticancer agent.
Anticancer Properties
Several studies have demonstrated the anticancer effects of benzenecarboximidamide derivatives:
- In vitro studies : The compound has shown effective inhibition of cancer cell proliferation in various cancer lines.
- In vivo studies : Animal models treated with this compound exhibited reduced tumor growth and improved survival rates compared to controls.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been investigated for its antimicrobial effects. It has shown activity against several bacterial strains, suggesting potential applications in treating infections.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibition of CA IX; apoptosis induction | |
| Antimicrobial | Effective against multiple bacterial strains | |
| Enzyme Inhibition | Specific binding to CA IX |
Case Study: Inhibition of Carbonic Anhydrase IX
One notable study focused on the inhibition of CA IX by benzenecarboximidamide. The compound was tested in vitro against human cancer cell lines, resulting in a significant decrease in cell viability. The study concluded that the compound's ability to bind to the active site of CA IX effectively inhibits its function, leading to altered cellular metabolism and increased apoptosis.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can its purity be optimized?
Methodological Answer: The synthesis involves a one-pot reaction using LiBun , 2,6-dimethylaniline , PhCN , and H₂O under controlled conditions. Key steps include:
- Sequential addition of reagents under inert atmosphere.
- Stirring at reflux temperature (e.g., 60–80°C) for 12–24 hours.
- Purification via vacuum filtration and recrystallization from hexane or THF to obtain colorless crystals .
Purity Optimization: - Use column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials.
- Monitor reaction progress via TLC or HPLC. Crystallographic refinement (e.g., SHELXL) confirms structural integrity .
Q. How is the crystal structure determined, and what are its key features?
Methodological Answer: Crystallographic Protocol:
- Single-crystal X-ray diffraction (SC-XRD) using Mo/Kα radiation.
- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.
- Structure solved via direct methods (SHELXS) and refined with SHELXL .
Key Structural Features: - Torsional Angles: Phenyl rings deviate from the central amidine plane by 26.14°–86.33°, indicating steric strain .
- Hydrogen Bonding: N–H⋯N and N–H⋯O interactions form 1D chains along the a-axis (bond lengths: 1.288–1.354 Å) .
- Displacement Parameters: Methyl groups are constrained with isotropic U values (e.g., 0.05–0.10 Ų) .
Q. Table 1: Selected Bond Lengths and Angles
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| C–N (Amidine) | 1.288–1.354 | |
| N–H⋯N (Hydrogen Bond) | 2.85–3.10 | |
| Dihedral Angle (Ring A) | 26.14° |
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Hazard Identification: Classified as a research-use-only substance (not for human/veterinary use). Potential irritant to eyes/skin .
- Handling Precautions:
- Use fume hoods and PPE (gloves, lab coat, goggles).
- Avoid inhalation; store in airtight containers at 2–8°C.
- Emergency Measures:
- Eye contact: Flush with water for 15 minutes.
- Spills: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement, and how are they resolved?
Methodological Answer: Common Challenges:
- Disorder in Flexible Groups: Methyl and THF moieties exhibit positional disorder.
- Hydrogen Atom Placement: Aromatic H atoms are geometrically idealized (C–H = 0.95 Å, Uiso = 1.2Ueq(C)) .
Resolution Strategies: - Apply SHELXL constraints (e.g., DFIX, SIMU) for disordered regions.
- Use twin refinement (e.g., BASF parameter) for non-merohedral twinning.
- Validate with R-factor convergence (<5% discrepancy) and residual density maps .
Q. How do molecular docking studies predict interactions with B-DNA?
Methodological Answer: Docking Protocol:
- Software: AutoDock Vina or Schrödinger Suite.
- Ligand Preparation: Optimize geometry at B3LYP/6-31G* level.
- Target: B-DNA (PDB ID: 1BNA).
Key Findings: - Derivative 3,3'-(1,4-butanediylbis(oxy))bis-benzenecarboximidamide shows strong binding (ΔG = −8.11 kcal/mol) via:
- Hydrogen Bonding: Amidino groups with DNA phosphate backbone.
- Intercalation: Bulky substituents (e.g., 4-hydroxyphenyl) stabilize minor groove binding .
Validation: Compare with experimental ITC/Kd values to confirm affinity.
Q. How can contradictions in spectroscopic/crystallographic data be resolved?
Methodological Answer: Case Example: Discrepancy in NMR vs. XRD proton assignments. Resolution Workflow:
Cross-Validation:
- Compare XRD-derived torsion angles with NOESY correlations.
- Use DFT calculations (e.g., Gaussian) to simulate NMR shifts.
Data Reconciliation:
- Adjust refinement parameters (e.g., hydrogen atom positions) in SHELXL .
- Re-examine crystallographic symmetry (e.g., space group P2₁/c vs. P1).
Statistical Analysis:
- Apply Hamilton R-factor ratio test to assess model validity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
